molecular formula C21H19NO4 B4693194 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide

Cat. No. B4693194
M. Wt: 349.4 g/mol
InChI Key: GQVLVYWMVQFAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide, commonly known as BNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPA is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation.

Scientific Research Applications

BNPA has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. BNPA has been used in preclinical studies to investigate its potential as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammatory bowel disease.

Mechanism of Action

BNPA acts as a selective antagonist of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide, a receptor that is widely expressed in the central nervous system and peripheral tissues. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. BNPA inhibits the activation of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide by its endogenous ligands, resulting in the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
BNPA has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of inflammatory bowel disease and neuropathic pain. BNPA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BNPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BNPA has several advantages for lab experiments. It is a selective antagonist of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. BNPA is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of BNPA in lab experiments. One limitation is its low solubility in water, which can make it challenging to administer in certain experimental settings. Additionally, the effects of BNPA may be influenced by factors such as dosage and route of administration, which need to be carefully controlled in experimental design.

Future Directions

There are several future directions for research on BNPA. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammatory bowel disease. Additionally, further studies are needed to elucidate the precise mechanisms of BNPA's action and its effects on downstream signaling pathways. Finally, the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-2-(2-naphthyloxy)propanamide antagonists may provide new opportunities for the treatment of various diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-2-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14(26-18-8-7-16-4-2-3-5-17(16)11-18)21(23)22-12-15-6-9-19-20(10-15)25-13-24-19/h2-11,14H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVLVYWMVQFAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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